2-(2,4-Dimethylanilino)cyclohexa-2,5-diene-1,4-dione
Description
2-(2,4-Dimethylanilino)cyclohexa-2,5-diene-1,4-dione is a chemical compound that belongs to the class of quinones. Quinones are a class of organic compounds that are characterized by a fully conjugated cyclic dione structure. This particular compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the dimethylanilino group in its structure imparts unique chemical properties that make it a subject of interest for researchers.
Properties
IUPAC Name |
2-(2,4-dimethylanilino)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-5-12(10(2)7-9)15-13-8-11(16)4-6-14(13)17/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLAZFFYAJDNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=O)C=CC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylanilino)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylaniline and cyclohexa-2,5-diene-1,4-dione.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.
Coupling Reaction: The key step involves the coupling of 2,4-dimethylaniline with cyclohexa-2,5-diene-1,4-dione. This can be achieved through various methods, such as nucleophilic substitution or electrophilic aromatic substitution.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.
Automation and Control: Advanced automation and control systems are employed to monitor and regulate reaction parameters, ensuring consistent product quality.
Waste Management: Proper waste management practices are implemented to minimize environmental impact and ensure compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylanilino)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which may have different functional groups attached, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-Dimethylanilino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Biological Studies: The compound is investigated for its role in redox biology and its ability to modulate reactive oxygen species (ROS) levels in cells.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylanilino)cyclohexa-2,5-diene-1,4-dione involves several molecular targets and pathways:
Redox Cycling: The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells.
Apoptosis Induction: It can activate apoptotic pathways by modulating the activity of caspases and other pro-apoptotic proteins.
DNA Interaction: The compound may interact with DNA, leading to the inhibition of DNA synthesis and cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: This compound has similar quinone structure but with different substituents, leading to distinct chemical properties and applications.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Another quinone derivative with unique functional groups that impart different biological activities.
2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione: Known for its potent cytotoxic activity against cancer cells.
Uniqueness
2-(2,4-Dimethylanilino)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the dimethylanilino group, which enhances its electronic properties and makes it a versatile compound for various applications in medicinal chemistry, materials science, and industrial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
